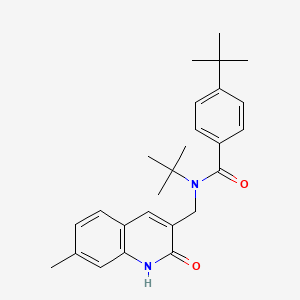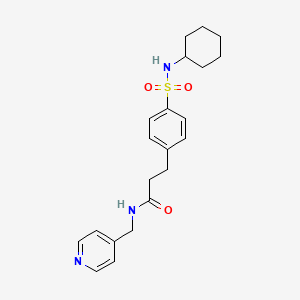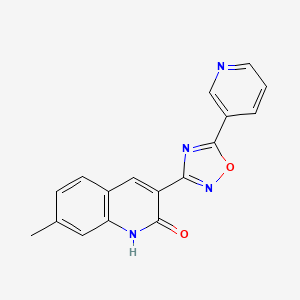
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole, also known as CPOP, is a chemical compound that has gained significant attention in scientific research due to its potential application in various fields.
Mécanisme D'action
The mechanism of action of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole is not fully understood, but studies suggest that it may inhibit the activity of certain enzymes involved in cancer cell growth. Specifically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of cyclin-dependent kinase 2 (CDK2), a protein kinase that plays a critical role in cell cycle regulation.
Biochemical and Physiological Effects:
Studies have shown that 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has both biochemical and physiological effects. Biochemically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to inhibit the activity of CDK2, leading to cell cycle arrest and apoptosis in cancer cells. Physiologically, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been shown to reduce tumor growth and increase survival rates in animal models of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its potential as a building block for the synthesis of functional materials. Another advantage is its potential as an anticancer agent. However, one limitation of using 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in lab experiments is its relatively complex synthesis method, which may limit its accessibility to researchers.
Orientations Futures
There are several potential future directions for research on 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole. One direction is to further investigate its potential as an anticancer agent, with a focus on understanding its mechanism of action and optimizing its efficacy. Another direction is to explore its potential as a building block for the synthesis of functional materials, with a focus on developing new materials with unique properties. Additionally, there is potential for research on the use of 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole in organic electronics, particularly as a material for use in OLEDs.
Méthodes De Synthèse
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole can be synthesized through a multistep process involving the reaction of 2-methoxypyridine-3-carboxylic acid with thionyl chloride, followed by the reaction with 4-chlorophenylhydrazine and sodium methoxide. The resulting intermediate is then reacted with pyridine-3-carboxylic acid hydrazide and acetic anhydride to form 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole.
Applications De Recherche Scientifique
3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied for its potential application in various fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been investigated as a potential anticancer agent, with studies showing its ability to inhibit the growth of cancer cells. In materials science, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been used as a building block for the synthesis of functional materials, such as fluorescent dyes and organic semiconductors. In organic electronics, 3-(6-(4-chlorophenyl)-2-methoxypyridin-3-yl)-5-(pyridin-3-yl)-1,2,4-oxadiazole has been studied as a potential material for use in organic light-emitting diodes (OLEDs).
Propriétés
IUPAC Name |
3-[6-(4-chlorophenyl)-2-methoxypyridin-3-yl]-5-pyridin-3-yl-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13ClN4O2/c1-25-19-15(8-9-16(22-19)12-4-6-14(20)7-5-12)17-23-18(26-24-17)13-3-2-10-21-11-13/h2-11H,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJQWJRYUOHBZPK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=N1)C2=CC=C(C=C2)Cl)C3=NOC(=N3)C4=CN=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13ClN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3-(4-fluorophenyl)-N-[2-(methylsulfanyl)phenyl]-5-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7692384.png)








